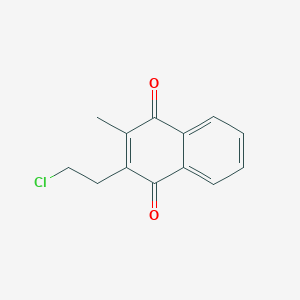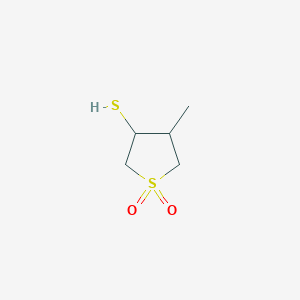![molecular formula C20H30Sn2 B14290714 Trimethyl[2-({2-[(trimethylstannyl)methyl]phenyl}methyl)phenyl]stannane CAS No. 113419-94-6](/img/structure/B14290714.png)
Trimethyl[2-({2-[(trimethylstannyl)methyl]phenyl}methyl)phenyl]stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl[2-({2-[(trimethylstannyl)methyl]phenyl}methyl)phenyl]stannane is an organotin compound characterized by the presence of tin atoms bonded to methyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[2-({2-[(trimethylstannyl)methyl]phenyl}methyl)phenyl]stannane typically involves the reaction of trimethyltin chloride with a suitable phenylmethyl derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the organotin compound. Common solvents used in this synthesis include tetrahydrofuran (THF) and toluene, and the reaction is often catalyzed by a palladium or nickel catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Trimethyl[2-({2-[(trimethylstannyl)methyl]phenyl}methyl)phenyl]stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert the compound into lower oxidation state tin derivatives.
Substitution: The methyl and phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organolithium compounds are employed.
Major Products Formed
Oxidation: Tin oxides and phenyl derivatives.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds depending on the reagents used.
Scientific Research Applications
Trimethyl[2-({2-[(trimethylstannyl)methyl]phenyl}methyl)phenyl]stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Investigated for its potential use in biological assays and as a precursor for bioactive organotin compounds.
Medicine: Explored for its potential in drug development, especially in the synthesis of organotin-based pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which Trimethyl[2-({2-[(trimethylstannyl)methyl]phenyl}methyl)phenyl]stannane exerts its effects involves the interaction of the tin atoms with various molecular targets. The compound can form stable complexes with organic molecules, facilitating reactions such as cross-coupling and polymerization. The tin atoms can also interact with biological molecules, potentially leading to bioactive effects.
Comparison with Similar Compounds
Similar Compounds
Trimethylstannane: A simpler organotin compound with three methyl groups bonded to a tin atom.
Phenyltrimethylstannane: Similar to Trimethyl[2-({2-[(trimethylstannyl)methyl]phenyl}methyl)phenyl]stannane but with a single phenyl group.
Uniqueness
This compound is unique due to its complex structure, which includes multiple phenyl and methyl groups bonded to tin atoms. This structure provides the compound with distinct chemical properties, making it valuable for specific applications in organic synthesis and materials science.
Properties
CAS No. |
113419-94-6 |
|---|---|
Molecular Formula |
C20H30Sn2 |
Molecular Weight |
507.9 g/mol |
IUPAC Name |
trimethyl-[2-[[2-(trimethylstannylmethyl)phenyl]methyl]phenyl]stannane |
InChI |
InChI=1S/C14H12.6CH3.2Sn/c1-12-7-5-6-10-14(12)11-13-8-3-2-4-9-13;;;;;;;;/h2-8,10H,1,11H2;6*1H3;; |
InChI Key |
OBVKDLYKLGUZOL-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)CC1=CC=CC=C1CC2=CC=CC=C2[Sn](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,4(1H,3H)-Pyrimidinedione, 5-methyl-3-[(phenylmethoxy)methyl]-](/img/structure/B14290669.png)





![5,5-Dimethyl-3-[4-(trimethylsilyl)but-3-yn-1-yl]cyclohex-2-en-1-one](/img/structure/B14290690.png)



